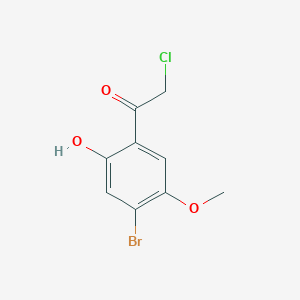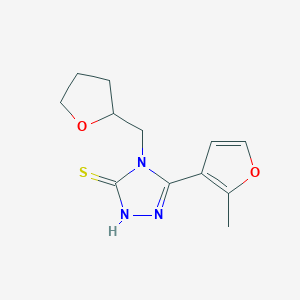
N-(2,4-difluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not directly detailed in the provided papers. However, a related compound, N-(2,6-dichloro-4-trifloromethylphenyl)acetamide, was synthesized through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, a series of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole were synthesized from 2-chloronicotinonitrile . These methods suggest that the synthesis of the compound may involve halogenated aniline derivatives reacting with appropriate reagents to introduce the acetamide and thiadiazole groups.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-difluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been characterized using various spectroscopic techniques. For instance, the structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was confirmed by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques are likely applicable to the analysis of the compound , providing insights into its molecular conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from the literature. The acetamide group is known for its reactivity due to the presence of the amide bond, which can participate in various chemical reactions, such as hydrolysis, amidation, and nucleophilic substitution. The thiadiazole moiety in the compound may also contribute to its reactivity, potentially offering sites for electrophilic attack or coordination with metal ions. The biological activities observed in related compounds, such as antifungal and insecticidal activities , suggest that the compound may also participate in biochemical interactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2,4-difluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide are not explicitly provided, related compounds have been characterized. The crystal data for N-(2,6-dichloro-4-trifloromethylphenyl)acetamide indicates a monoclinic space group with specific cell parameters . These data provide a basis for predicting the crystalline nature and potential solubility characteristics of the compound . The presence of fluorine atoms and the thiadiazole ring may influence the compound's lipophilicity and overall stability.
Scientific Research Applications
Structural Insights and Molecular Modeling
- Studies have delved into the structural characteristics of related compounds, providing insights into their molecular arrangements and intermolecular interactions. For instance, research on similar N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)phenyl acetamides revealed complex 3-D arrays formed through various hydrogen bonds and π interactions, showcasing the compounds' potential for diverse chemical and biological applications (Boechat et al., 2011).
Synthesis and Anticancer Activity
- The synthesis and molecular modeling of imidazothiadiazole analogs have been reported, with certain derivatives demonstrating significant cytotoxic activities against various cancer cell lines. This highlights the compound's relevance in developing new anticancer agents (Abu-Melha, 2021).
Reactivity and Interaction Studies
- Investigations into the reactivity of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogenous nucleophiles have provided valuable data on the compounds' chemical behavior and potential for further derivative synthesis, which could be applicable in various scientific research fields (Caram et al., 2003).
Versatility in Chemical Synthesis
- N-Acyl-3,3-difluoro-2-oxoindoles, related to the compound , have been utilized as versatile intermediates for preparing diverse 2,2-difluorophenylacetic derivatives. This showcases the compound's utility in synthesizing a wide range of chemically and potentially biologically active molecules (Boechat et al., 2008).
Potential for VEGFR-2 Inhibition
- Novel thiadiazol derivatives containing a phenyl urea moiety were synthesized and evaluated as antiproliferative agents. Among these, specific derivatives showed high cytotoxic effects against cancer cell lines and inhibited VEGFR-2 phosphorylation, suggesting potential applications in cancer therapy (Toolabi et al., 2022).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2S2/c18-9-1-4-11(5-2-9)21-15(27)23-16-24-25-17(29-16)28-8-14(26)22-13-6-3-10(19)7-12(13)20/h1-7H,8H2,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSOLKHEZJIHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)



![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
